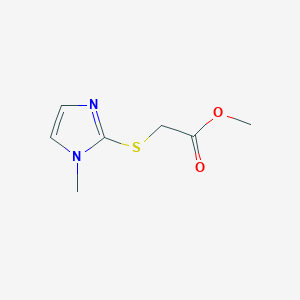
3-(3-Methoxyphenyl)piperidine hydrochloride
Vue d'ensemble
Description
3-(3-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
Synthesis Analysis
The synthesis of 3-(3-Methoxyphenyl)piperidine hydrochloride involves the use of 3-(3-pyridinyl)methoxybenzene in methanol, to which PtO2 and conc. HCl are added. The mixture is then hydrogenated at 0.34 MPa in a Parr apparatus .Molecular Structure Analysis
The InChI code for 3-(3-Methoxyphenyl)piperidine hydrochloride is 1S/C12H17NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-(3-Methoxyphenyl)piperidine hydrochloride are not detailed in the sources, piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-(3-Methoxyphenyl)piperidine hydrochloride has a melting point of 138 degrees . It is soluble with a solubility of 0.148 mg/ml or 0.000651 mol/l .Applications De Recherche Scientifique
Analytical Chemistry and Toxicology
Analytical Profiling in Toxicology : Research by De Paoli et al. (2013) demonstrates the use of 3-(3-Methoxyphenyl)piperidine derivatives for identifying psychoactive substances in biological matrices. This has applications in forensic toxicology, aiding in the identification and quantification of substances in cases of intoxication or poisoning.
Drug Metabolism Studies : A study by Ameline et al. (2018) focused on understanding the metabolism of 3-MeO-PCP, a related compound. Research like this is crucial for understanding how drugs and related compounds are metabolized in the human body.
Synthetic Chemistry and Pharmaceutical Research
Synthesis of Analgesics : Lalinde et al. (1990) explored the synthesis of 3-methyl-4-(N-phenyl amido)piperidines, which are structurally related to 3-(3-Methoxyphenyl)piperidine. Such research is significant for developing new analgesic drugs.
Antibacterial Applications : A groundbreaking study by Kim et al. (2011) found that certain piperidine derivatives can selectively kill bacterial persisters, a major challenge in treating chronic infections.
Development of Antitussive Drugs : Germann et al. (2013) discuss the properties of paroxetine hydrochloride, a piperidine derivative used in the treatment of cough and other disorders, highlighting the therapeutic potential of such compounds.
Catalytic Reactions in Drug Synthesis : Research by Millet & Baudoin (2015) demonstrates the use of palladium-catalyzed reactions in synthesizing piperidine derivatives, which is important for pharmaceutical manufacturing.
Identification of Drug Impurities : The work of Liu et al. (2020) involves identifying impurities in cloperastine hydrochloride, a piperidine derivative, crucial for ensuring drug purity and safety.
Investigating Biological Activities : Gasparyan et al. (2009) synthesized various piperidine derivatives to study their potential biological activities, including anti-inflammatory and cholinoblocking effects.
Chemical Characterization and Stereochemistry : Studies like that of Mohanraj & Ponnuswamy (2018) focus on synthesizing and characterizing novel piperidine derivatives, offering insights into their chemical properties and potential applications.
Development of Opioid Antagonists : Zimmerman et al. (1994) explored piperidine derivatives as opioid antagonists, indicating their use in treating gastrointestinal motility disorders.
Safety And Hazards
Orientations Futures
While specific future directions for 3-(3-Methoxyphenyl)piperidine hydrochloride are not mentioned in the sources, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJLKTQSWVXPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601692 | |
| Record name | 3-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)piperidine hydrochloride | |
CAS RN |
19725-18-9 | |
| Record name | Piperidine, 3-(3-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19725-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methoxyphenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















